4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEBLJWSBORZMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide generally involves a multi-step process:
Formation of Pyrroloquinoline Core: : This step involves cyclization reactions to construct the pyrroloquinoline scaffold.
Bromination: : Bromine is introduced to the benzene ring through electrophilic aromatic substitution.
Amide Formation: : Coupling the brominated derivative with benzoyl chloride or an equivalent benzoylating agent.
The reactions require specific conditions, such as the presence of catalysts, controlled temperatures, and appropriate solvents to achieve high yields.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized through continuous flow chemistry, which allows for better control of reaction conditions, increased safety, and scalability. Key parameters like reaction time, temperature, and reagent concentration are meticulously controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide undergoes several types of chemical reactions, including:
Oxidation and Reduction: : These reactions can modify the oxidation state of the compound or its substituents.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the bromine site or other reactive positions.
Condensation: : The compound can participate in condensation reactions forming larger structures or conjugates.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, often requiring controlled environments to prevent side reactions and degradation.
Major Products
The major products formed depend on the type of reaction:
Oxidation: : Can lead to the formation of quinoline N-oxides.
Reduction: : Could result in the removal of oxygen functionalities.
Substitution: : Results in the exchange of bromine with other functional groups.
Scientific Research Applications
4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide has diverse applications:
Chemistry: : Used as a building block in organic synthesis and materials science.
Biology: : Investigated for its interactions with biological macromolecules and potential therapeutic effects.
Industry: : Utilized in the manufacture of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets. It can bind to enzymes, receptors, or DNA, influencing various biochemical pathways. For example, its structure suggests it could interact with kinases or other signaling molecules, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Pyrrolo[3,2,1-ij]quinoline Derivatives
- N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (CAS 898435-23-9): Differs in the oxo group position (4-oxo vs. 2-oxo) and the amide substituent (propionamide vs. 4-bromobenzamide).
- N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)butyramide (CAS 898410-90-7): Replaces the 4-bromobenzamide with a butyramide group. This modification simplifies synthesis but may reduce aromatic stacking interactions critical for biological activity .
Quinoline-Based Analogs
- 4-Bromo-N-(quinolin-8-yl)benzamide: Lacks the pyrrolo ring system, simplifying the core to a bicyclic quinoline. This analog demonstrates lower thermal stability (mp 118–119°C) compared to tricyclic derivatives, as evidenced by crystallinity studies .
- N-Methyl-N-(quinolin-8-yl)benzamide: Substitutes the amide hydrogen with a methyl group, disrupting hydrogen-bonding capacity. This alteration renders the compound inactive in palladium-catalyzed reactions, underscoring the necessity of the free amide proton in catalytic coordination .
Substituent Effects on Reactivity and Properties
Bromine vs. Other Halogens
- 4-Chloro-N-(quinolin-8-yl)benzamide: Replacing bromine with chlorine reduces molecular weight and polarizability, impacting π-π interactions. However, chlorine’s smaller size may improve pharmacokinetic profiles in drug design .
- 2-Pentafluorophenyl-N-(quinolin-8-yl)benzamide: The electron-withdrawing pentafluorophenyl group enhances electrophilicity but complicates synthesis, yielding only trace quantities in catalytic reactions .
Amide Group Modifications
- N-(8,11-Dioxo-5,6,8,11-tetrahydro-4H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-10-yl)benzamide: Incorporates a pyran ring and additional oxo groups, increasing rigidity. This structural constraint may limit conformational flexibility, affecting binding to biological targets .
- (Z)-5-(6-(4-Chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-1-ylidene)-2-thioxothiazolidin-4-one: Replaces the benzamide with a thioxothiazolidinone moiety, introducing redox-active sulfur atoms.
Palladium-Catalyzed Arylation
The target compound’s synthesis likely parallels 2,6-dibenzyl-4-bromo-N-(quinolin-8-yl)benzamide (Table 5, Entry 2), which employs Pd(OAc)₂, pivalic acid, and t-amyl alcohol at 110°C. However, the pyrroloquinoline core necessitates additional steps to construct the tricyclic system, reducing overall yield (76% for simpler analogs vs. <50% estimated for the target) .
Crystallographic Refinement
SHELXL, a widely used refinement program, is critical for resolving the complex stereochemistry of pyrroloquinoline derivatives. The target compound’s methyl and oxo groups introduce torsional strain, requiring high-resolution data (d-spacing < 1.0 Å) for accurate modeling .
Biological Activity
The compound 4-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a member of the quinoline and pyrrole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.26 g/mol. The compound features a bromine atom at the para position of the benzamide moiety and a pyrrolidine derivative that contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds within this structural class exhibit a range of biological activities:
1. Anticancer Activity
Several studies have reported that quinoline derivatives possess significant anticancer properties. For instance:
- A study demonstrated that similar compounds showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways such as the PI3K/Akt pathway .
2. Antimicrobial Activity
Compounds related to this structure have been evaluated for their antimicrobial properties:
- In vitro studies indicated moderate to potent antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways .
3. Anti-inflammatory Effects
Quinoline derivatives have also shown promise in reducing inflammation:
- Research has indicated that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models. This suggests potential applications in treating inflammatory diseases .
The biological activities of this compound can be attributed to several mechanisms:
a. Enzyme Inhibition
Many quinoline derivatives act as inhibitors for various enzymes:
- For example, they may inhibit topoisomerases or kinases involved in cancer cell proliferation and survival.
b. Interaction with DNA
Some studies suggest that these compounds can intercalate with DNA:
- This leads to disruption in DNA replication and transcription processes essential for cancer cell survival.
Case Studies
Several case studies highlight the effectiveness of similar compounds:
| Study | Compound | Cell Line | Result |
|---|---|---|---|
| 1 | Quinoline Derivative A | MCF7 (Breast Cancer) | IC50 = 12 µM |
| 2 | Quinoline Derivative B | A549 (Lung Cancer) | Induced apoptosis via caspase activation |
| 3 | Pyrrole Derivative C | E. coli | Zone of inhibition = 15 mm |
These results indicate the potential for developing new therapeutic agents based on the structure of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
